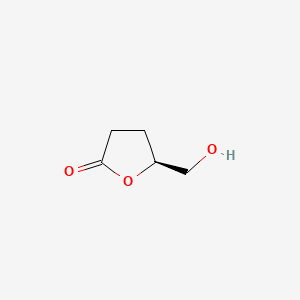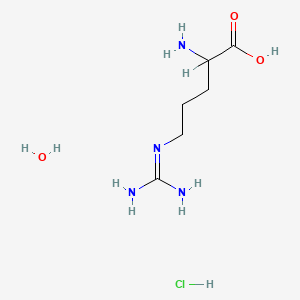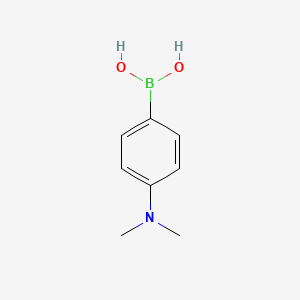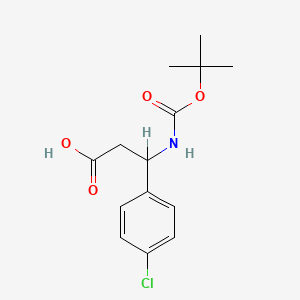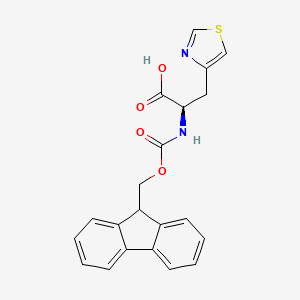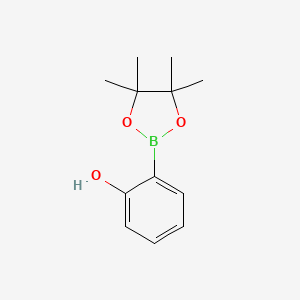
2-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenol
Descripción general
Descripción
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (abbreviated as TMDP) is a boron-containing phenolic compound with a wide range of applications in the fields of science, industry, and medicine. It is widely used as a reagent for the synthesis of various compounds, as well as a catalyst for various biochemical and physiological reactions. Moreover, TMDP has been used in a variety of scientific research applications, such as drug design, drug delivery, and bioconjugation.
Aplicaciones Científicas De Investigación
Síntesis de Inhibidores Heterocíclicos Fusionados a Indol
Este compuesto se utiliza como reactivo en la síntesis de inhibidores heterocíclicos fusionados a indol de la enzima polimerasa del virus de la hepatitis C . Esto es significativo en el campo de la química medicinal, donde el desarrollo de nuevos fármacos para tratar la hepatitis C es un objetivo principal de investigación.
Estudios de Interacciones Pi y Estructura Electrónica
El compuesto se utiliza en estudios de interacciones pi, estructura electrónica y absorción UV transitoria de conjugados de subftalocianina-borato puenteado con ferroceno-fullereno . Estos estudios son cruciales para comprender las propiedades de estas moléculas complejas y sus posibles aplicaciones en áreas como la ciencia de materiales y la nanotecnología.
Síntesis de Derivados de Subftalocianina y Nicotina de Anillos Fusionados
El éster pinácolico del ácido 2-hidroxifenilborónico se utiliza en la síntesis de derivados de subftalocianina y nicotina de anillos fusionados . Estos derivados tienen posibles aplicaciones en electrónica orgánica y optoelectrónica.
Secuencia de Acoplamiento de Suzuki-Miyaura-Triflación
Este compuesto se utiliza en la secuencia de acoplamiento de Suzuki-Miyaura-triflación, reducción y formación de sales para la síntesis de fosfinas oligoarénicas hidroxiladas . Este es un proceso clave en la síntesis de compuestos orgánicos complejos.
Ampliamente Utilizado en la Química de Acoplamiento de Suzuki
El éster pinácolico del ácido 2-hidroxifenilborónico se utiliza ampliamente en la química de acoplamiento de Suzuki . La reacción de Suzuki es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza para formar enlaces carbono-carbono. Es una herramienta poderosa en la química orgánica.
Preparación de Derivados de Sulfinamida
El éster pinácolico del ácido fenilborónico, un compuesto relacionado, se puede utilizar para preparar derivados de sulfinamida mediante la reacción con trifluoruro de dietilaminoazufre (DAST) y feniltrifluoroborato de potasio . Las sulfinamidas son importantes en el campo de la química medicinal debido a su actividad biológica.
Safety and Hazards
The compound should be handled with care to avoid direct contact with skin and eyes. In case of contact, it should be washed off with plenty of water and medical help should be sought . It should be stored away from flammable materials and high-temperature sources . The compound should be sealed and stored in a dry, cool place .
Mecanismo De Acción
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds.
Pharmacokinetics
It’s known that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability and rate of hydrolysis in the body.
Action Environment
The action of 2-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes 2-Hydroxyphenylboronic acid pinacol ester, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by the pH of its environment.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other boronic acids and derivatives .
Propiedades
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLROJECCXBBKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370402 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269409-97-4 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






